Pyridine-2,6-dicarbonyl difluoride
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Overview
Description
Pyridine-2,6-dicarbonyl difluoride: is an organic compound with the molecular formula C7H3F2NO2 It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom The compound is characterized by the presence of two fluorine atoms attached to the carbonyl groups at positions 2 and 6 of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
From Pyridine-2,6-dicarboxylic Acid: Pyridine-2,6-dicarbonyl difluoride can be synthesized from pyridine-2,6-dicarboxylic acid. The carboxylic acid groups are first converted to acyl chlorides using thionyl chloride or oxalyl chloride. .
From Pyridine-2,6-dicarbonyl Dichloride: Another method involves the direct fluorination of pyridine-2,6-dicarbonyl dichloride using reagents like antimony trifluoride or sulfur tetrafluoride under controlled conditions
Industrial Production Methods: Industrial production of this compound typically follows the same synthetic routes as laboratory methods but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Pyridine-2,6-dicarbonyl difluoride can undergo nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles such as amines or alcohols.
Reduction Reactions: The compound can be reduced to form pyridine-2,6-dimethanol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of this compound can lead to the formation of pyridine-2,6-dicarboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or ammonia in solvents such as methanol or ethanol.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous solution.
Major Products Formed:
Substitution: Pyridine-2,6-dicarboxamides or pyridine-2,6-dicarboxylates.
Reduction: Pyridine-2,6-dimethanol.
Oxidation: Pyridine-2,6-dicarboxylic acid.
Scientific Research Applications
Chemistry: Pyridine-2,6-dicarbonyl difluoride is used as a building block in the synthesis of various heterocyclic compounds and coordination complexes. It serves as a precursor for the preparation of pyridine-based ligands and catalysts .
Biology and Medicine: Its derivatives have been studied for their antimicrobial and anticancer properties .
Industry: In the materials science field, this compound is used in the synthesis of polymers and advanced materials with unique properties such as high thermal stability and resistance to chemical degradation .
Mechanism of Action
The mechanism of action of pyridine-2,6-dicarbonyl difluoride and its derivatives involves interactions with specific molecular targets. For instance, in biological systems, the compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and electrostatic interactions with target proteins .
Comparison with Similar Compounds
Pyridine-2,6-dicarbonyl Dichloride: Similar in structure but contains chlorine atoms instead of fluorine.
Pyridine-2,6-dicarboxylic Acid: Contains carboxylic acid groups instead of carbonyl fluorides.
Pyridine-2,6-dimethanol: A reduced form of pyridine-2,6-dicarbonyl difluoride with hydroxyl groups.
Uniqueness: this compound is unique due to the presence of fluorine atoms, which impart distinct chemical properties such as increased electronegativity and reactivity in nucleophilic substitution reactions. These properties make it a valuable intermediate in organic synthesis and materials science .
Properties
IUPAC Name |
pyridine-2,6-dicarbonyl fluoride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F2NO2/c8-6(11)4-2-1-3-5(10-4)7(9)12/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGUWLQIFYMSBBM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)F)C(=O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90552265 |
Source
|
Record name | Pyridine-2,6-dicarbonyl difluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90552265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114085-28-8 |
Source
|
Record name | Pyridine-2,6-dicarbonyl difluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90552265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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